5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Descripción general

Descripción

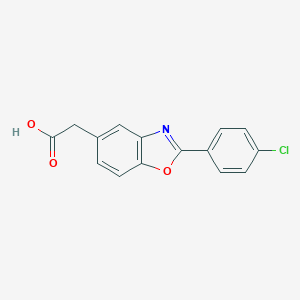

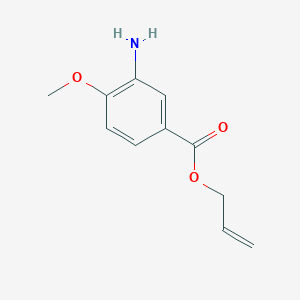

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, also known as CBA, is a chemical compound with the molecular formula C15H10ClNO3 . It has a molecular weight of 287.70 g/mol . The IUPAC name for this compound is 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid .

Synthesis Analysis

The synthesis of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), has been described in the literature . The structures of these compounds were confirmed by 1H NMR, IR, and mass spectrophotometry .Molecular Structure Analysis

The molecular structure of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- can be represented by the canonical SMILES string: C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl . The InChI representation is: InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) .Chemical Reactions Analysis

The anti-inflammatory activity of 5-substituted 2-arylbenzoxazoles, including 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, has been studied . These compounds were found to be three to five times more active than phenylbutazone as assessed from ED30 values determined on rat paw edema 5 hr after single oral doses .Physical And Chemical Properties Analysis

The computed properties of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- include a XLogP3-AA value of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 287.0349209 g/mol . The topological polar surface area is 63.3 Ų .Aplicaciones Científicas De Investigación

- Research Findings : 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), were synthesized and evaluated for anti-psoriatic effects in a mouse model. Both topical and oral administration of CBA and MCBA reduced erythema intensity, thickness, and desquamation associated with psoriasis. Histopathological analysis revealed improvements in skin tissue alterations .

- Research Findings : MCBA, known for its antipsoriatic efficacy, was investigated for potential antinociceptive effects. Various nociceptive assays in mice demonstrated MCBA’s ability to reduce pain. The mechanisms underlying this effect warrant further exploration .

Anti-Psoriatic Activity

Antinociceptive Effects

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound and its derivatives have been evaluated for their anti-psoriatic activities .

Biochemical Pathways

The compound has been associated with anti-psoriatic activities, suggesting it may influence pathways related to inflammation and skin cell proliferation .

Result of Action

In studies, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid and its ester have demonstrated anti-psoriatic activities . Mice treated with this compound showed a reduction in erythema intensity, thickness, and desquamation, as well as a decrease in the psoriasis area severity index (PASI) value . Additionally, histopathological alterations in the skin tissues of treated mice were less evident, with fewer signs of psoriatic changes such as hyperkeratosis, parakeratosis, scale crust, edema, psoriasiform, and hyperplasia .

Action Environment

It’s worth noting that the compound’s anti-psoriatic effects were observed in both topical and oral administration, suggesting it may be effective in different environments within the body .

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBAVJCSIXDBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199243 | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51234-85-6 | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What were the key findings of the study regarding the anti-psoriatic effects of CBA and MCBA?

A: The study demonstrated that both CBA and MCBA exhibited significant anti-psoriatic activity in an imiquimod (IMQ)-induced mouse model of psoriasis []. Both topical and oral administration of the compounds resulted in a reduction of psoriatic symptoms, including erythema, thickness, and desquamation. This improvement was evidenced by a significant decrease in the Psoriasis Area Severity Index (PASI) scores. Histopathological analysis of skin tissues further confirmed these findings, revealing reduced signs of psoriatic alterations in treated mice compared to the control group. Importantly, MCBA demonstrated superior efficacy compared to CBA, with effects comparable to the reference drug, Clobetasol propionate [].

Q2: How does the structure of MCBA contribute to its enhanced anti-psoriatic activity compared to CBA?

A: While the study doesn't delve into the specific mechanism behind MCBA's higher efficacy, it's plausible that the difference in structure contributes to the observed effects. MCBA, being the methyl ester of CBA, might possess improved pharmacokinetic properties, such as enhanced skin penetration and absorption, leading to higher bioavailability at the target site []. Further research exploring the structure-activity relationship is needed to confirm this hypothesis and optimize the compound for potential clinical use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)

![Benzo[b]thiophene-D6](/img/structure/B130079.png)